molecular formula C9H11N3O B4453245 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4453245
M. Wt: 177.20 g/mol
InChI Key: JZVAVPSXDGOXIX-UHFFFAOYSA-N
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Description

2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with methyl ketones under acidic or basic conditions. The reaction conditions may vary, but temperatures around 100-150°C are often used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other scalable technologies to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups onto the amino group.

Scientific Research Applications

2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with a similar structure but without the amino and methyl groups.

    2-aminoquinazolinone: Similar but lacks the methyl group.

    7-methylquinazolinone: Similar but lacks the amino group.

Uniqueness

2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

2-amino-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-2-7-6(8(13)3-5)4-11-9(10)12-7/h4-5H,2-3H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVAVPSXDGOXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
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Reactant of Route 5
2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one

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